![molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4](/img/structure/B186337.png)
2-[(3-Nitro-2-pyridinyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Nitro-2-pyridinyl)amino]ethanol is a chemical compound with the molecular formula C7H9N3O3. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanol moiety through an amino linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitro-2-pyridinyl)amino]ethanol typically involves the nitration of 2-aminopyridine followed by the reaction with ethylene oxide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Nitro-2-pyridinyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Nitro-2-pyridinyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(3-Nitro-2-pyridinyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Nitro-2-pyridinyl)amino]methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[(3-Nitro-2-pyridinyl)amino]propane: Contains a propane moiety instead of ethanol.
2-[(3-Nitro-2-pyridinyl)amino]butane: Contains a butane moiety instead of ethanol.
Uniqueness
2-[(3-Nitro-2-pyridinyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety provides additional versatility in chemical modifications and potential interactions with biological systems .
Propiedades
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCSRCDLQUKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407887 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50798-38-4 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
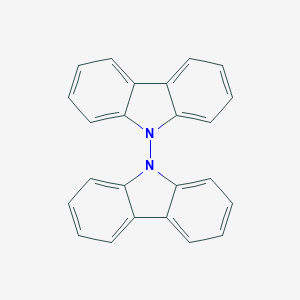

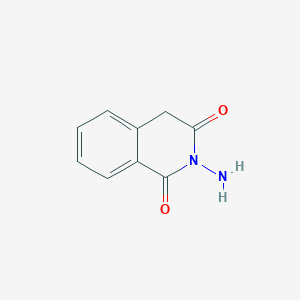
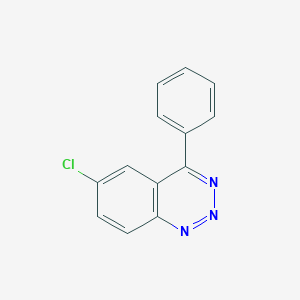
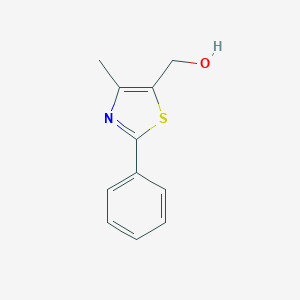
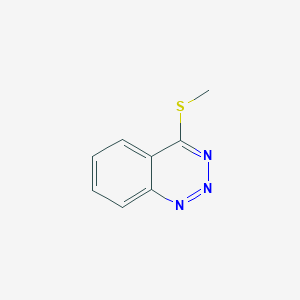
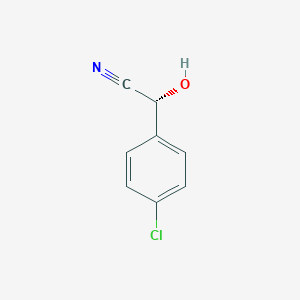
![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
